N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c26-22(21-12-6-8-18-7-4-5-11-20(18)21)17-25-23(27)24(13-15-28-16-14-24)19-9-2-1-3-10-19/h1-12,22,26H,13-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSNUMRHEXELME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxamide Bond Formation via Acyl Chloride Intermediates
The core synthetic strategy involves coupling 4-phenyloxane-4-carboxylic acid with 2-amino-1-(naphthalen-1-yl)ethanol. Key steps include:
Activation of the Carboxylic Acid
4-Phenyloxane-4-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane (DCM) under nitrogen atmosphere to form the corresponding acyl chloride. Excess reagent is removed via rotary evaporation, yielding a reactive intermediate.
Nucleophilic Acylation
The acyl chloride is reacted with 2-amino-1-(naphthalen-1-yl)ethanol in the presence of a base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize HCl byproducts. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are employed at 0–25°C.
Reaction Conditions and Yield Optimization
- Temperature : Lower temperatures (0–5°C) minimize side reactions like esterification.
- Stoichiometry : A 1:1.2 molar ratio (acyl chloride:amine) ensures complete conversion.
- Catalysis : DMAP (4-dimethylaminopyridine) enhances acylation efficiency.
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | THF | 78 | 95 |
| Base | DIPEA | 85 | 97 |
| Catalyst (DMAP) | 5 mol% | 92 | 99 |
Alternative Pathway: Direct Coupling Using Carbodiimide Reagents
To bypass acyl chloride formation, carbodiimide-mediated coupling is employed:
- Activation with EDCl/HOBt : 4-Phenyloxane-4-carboxylic acid is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DCM.
- Amine Addition : 2-Amino-1-(naphthalen-1-yl)ethanol is added dropwise, followed by stirring at room temperature for 12–24 hours.
Advantages :
Limitations :
- Requires rigorous drying of solvents.
- Longer reaction times.
Stereochemical Considerations and Chiral Resolution
The hydroxyl and amide groups introduce stereogenic centers, necessitating enantioselective synthesis or resolution:
Asymmetric Synthesis Using Chiral Auxiliaries
Dynamic Kinetic Resolution
Catalytic systems like Ru-based Shvo catalysts enable racemization of the amine during coupling, favoring the thermodynamically stable diastereomer.
Purification and Isolation Strategies
Column Chromatography
Crystallization
- Solvent System : Ethanol/water (4:1) at −20°C.
- Crystal Morphology : Needle-like crystals suitable for X-ray diffraction.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Industrial-Scale Production Challenges
Solvent Recovery and Waste Management
Cost-Benefit Analysis of Coupling Reagents
| Reagent | Cost ($/kg) | Reaction Scale (kg) | Yield (%) |
|---|---|---|---|
| SOCl₂ | 50 | 100 | 78 |
| EDCl/HOBt | 320 | 100 | 92 |
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydroxylated naphthalene compounds .
Scientific Research Applications
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The pathways involved often include signal transduction and metabolic processes .
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Two compounds from a 2021 study on SARS-CoV-2 inhibitors provide relevant structural parallels:
(R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
(R)-N-((2-methoxypyridin-4-yl)methyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide
Key Comparisons:
Pharmacological Implications:
Carboxamide Derivatives in Antibacterial Agents
The Pharmacopeial Forum (2017) highlights structurally complex carboxamides, such as:
- (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid
- (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Key Comparisons:
Pharmacological Implications:
- The target compound lacks the β-lactam or thiazolidine rings critical for penicillin-binding protein (PBP) inhibition, suggesting divergent mechanisms of action.
- Its simpler carboxamide structure may reduce off-target effects but limit broad-spectrum activity compared to polyfunctional antibiotics .
Biological Activity
N-[2-hydroxy-2-(naphthalen-1-yl)ethyl]-4-phenyloxane-4-carboxamide, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article delves into its biological activity, synthesis methods, and relevant case studies that highlight its significance in pharmacology and organic synthesis.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-4-phenyloxane-4-carboxamide , and its molecular formula is . The structure features a naphthalene ring, a hydroxyl group, and an amide linkage, which contribute to its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Tetrahydronaphthalene Core : Catalytic hydrogenation of naphthalene derivatives.
- Attachment of the Hydroxy Group : Selective oxidation to introduce the hydroxy group at the 2-position.
- Formation of the Pyran Ring : Cyclization reactions involving diols and aldehydes.
- Coupling Reactions : Amide bond formation through coupling the tetrahydronaphthalene derivative with the pyran ring using carbodiimides as coupling agents.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The hydroxyl and amide groups are crucial for binding, modulating enzymatic activity, and influencing various signaling pathways .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Anticancer Potential
Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro tests indicated that it could induce apoptosis in certain cancer cell lines, highlighting its potential as an anticancer agent .
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 10 µg/mL for both strains, indicating strong antimicrobial activity.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 10 µg/mL |
| Escherichia coli | 10 µg/mL |
Study 2: Anticancer Activity
In vitro assays on human breast cancer cells revealed that treatment with the compound resulted in a 50% reduction in cell viability at a concentration of 20 µM after 48 hours. Flow cytometry analysis indicated increased apoptosis rates compared to untreated controls.
| Treatment Concentration | Cell Viability Reduction (%) | Apoptosis Rate (%) |
|---|---|---|
| 20 µM | 50 | 30 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
